molecular formula C10H13ClN4O B8477392 2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine

2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine

Cat. No.: B8477392
M. Wt: 240.69 g/mol
InChI Key: UBGPDKOWXPCEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine is a useful research compound. Its molecular formula is C10H13ClN4O and its molecular weight is 240.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

(5-chloropyrazin-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H13ClN4O/c1-14-2-4-15(5-3-14)10(16)8-6-13-9(11)7-12-8/h6-7H,2-5H2,1H3

InChI Key

UBGPDKOWXPCEFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 5-hydroxypyrazine-2-carboxylic acid (5.00 g, 39.0 mmol) was dissolved in thionyl chloride (64 mL), and a few drops of N,N-dimethylformamide were added, followed by heating to reflux for 5 hours under nitrogen atmosphere. The solvent was distilled off under reduced pressure, and the resulting residue was diluted with methylene chloride (50 mL). While being cooled in an ice bath, diisopropylethylamine (18.7 mL, 107 mmol) and 1-methylpiperazine (4.37 mL, 39.2 mmol) were added, and stirring was carried out at room temperature for 3 days under nitrogen atmosphere. To the reaction solution, water (100 mL) was added, and extraction was carried out with methylene chloride (100 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: methanol/methylene chloride=3%-5%) to afford the desired compound (5.32 g, yield 62%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
4.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
62%

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